Product packaging for Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate(Cat. No.:CAS No. 739365-99-2)

Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate

Cat. No.: B1505100
CAS No.: 739365-99-2
M. Wt: 231.25 g/mol
InChI Key: RFTZNLAEQFIAGZ-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate is systematically identified by its IUPAC name: benzyl N-(5-methyl-1H-pyrazol-3-yl)carbamate . This designation reflects the carbamate functional group (N-substituted carbamate) bonded to the pyrazole ring at position 3, with a methyl substituent at position 5 of the pyrazole and a benzyl group esterifying the carbamate oxygen. Key identifiers include:

Property Value
CAS Number 739365-99-2
Molecular Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol
PubChem CID 53438419
Synonyms Benzyl (5-methyl-1H-pyrazol-3-yl)carbamate, SCHEMBL5068884

This compound belongs to the carbamate class, characterized by the O=C(O-NR²)-R¹ functional group, where R¹ is the benzyl moiety and R² is the 5-methyl-1H-pyrazol-3-yl group.

Molecular Geometry and Conformational Analysis

The molecular geometry combines planar and non-planar elements:

  • Carbamate Group : The carbonyl (C=O) and adjacent N–O bonds form a planar trigonal structure due to resonance stabilization. Bond lengths are typical: C=O (~1.22–1.24 Å), N–O (~1.30–1.35 Å).
  • Pyrazole Ring : The aromatic pyrazole ring adopts a planar geometry with alternating single and double bonds. Key bond lengths include N–N (~1.35–1.40 Å) and C–N (~1.33–1.38 Å).
  • Benzyl Group : The benzyl moiety exhibits free rotation around the C–O bond, though steric hindrance from the pyrazole ring may restrict certain conformations.

Conformational analysis reveals two primary rotamers for the carbamate group:

Rotamer Description Stability
syn Hydrogen on carbamate nitrogen aligned with carbonyl oxygen Stabilized by intramolecular hydrogen bonding in polar solvents
anti Hydrogen on carbamate nitrogen opposite carbonyl oxygen Dominant in nonpolar solvents due to reduced steric strain

The anti rotamer is generally favored in apolar environments, while syn rotamers may form under acidic conditions or in hydrogen-bonding systems.

Crystallographic Studies and X-ray Diffraction Data

No experimental crystallographic data exists for this compound. However, insights can be inferred from structurally related carbamates:

  • Carbamate Planarity : The carbonyl group and adjacent N–O bonds remain coplanar, as observed in analogous compounds.
  • Pyrazole Ring Packing : In similar pyrazole derivatives, π-stacking interactions between aromatic rings dominate crystal packing.
  • Hydrogen Bonding : Potential intermolecular interactions involving the carbamate N–H group or pyrazole N–H may influence lattice stabilization.

Further studies using single-crystal X-ray diffraction are required to confirm these hypotheses.

Tautomeric Equilibrium Considerations in Pyrazole Systems

Pyrazole derivatives exhibit tautomerism between 1H and 2H forms, depending on substituent effects:

Key Influencing Factors
Substituent Position Effect on Tautomer Reference
Carbamate (EWG) C3 Stabilizes 2H tautomer (hydrogen on N2) via electron withdrawal
Methyl (EDG) C5 Stabilizes 1H tautomer (hydrogen on N1) via electron donation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O2 B1505100 Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate CAS No. 739365-99-2

Properties

CAS No.

739365-99-2

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

benzyl N-(5-methyl-1H-pyrazol-3-yl)carbamate

InChI

InChI=1S/C12H13N3O2/c1-9-7-11(15-14-9)13-12(16)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16)

InChI Key

RFTZNLAEQFIAGZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=NN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key structural analogs include Ethyl 5-(hydroxymethyl)pyrazole-3-carboxylate (CAS: 61453-48-3) and Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (CAS: 1220910-89-3). Below is a comparative analysis:

Property Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate Ethyl 5-(hydroxymethyl)pyrazole-3-carboxylate Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate
Molecular Formula C₁₂H₁₃N₃O₂ (inferred) C₇H₁₀N₂O₃ C₂₁H₁₇FN₆O₂
Molecular Weight ~243.26 g/mol (calculated) 170.17 g/mol 404.41 g/mol
Core Structure 3-methylpyrazole + benzyl carbamate Pyrazole with hydroxymethyl and ethyl ester groups Benzyl carbamate linked to fluorophenyl and tetrazolylpyridine moieties
Functional Groups Carbamate, methyl, pyrazole Ester, hydroxymethyl, pyrazole Carbamate, fluorine, tetrazole, pyridine
Potential Applications Enzyme inhibition, prodrug development Synthetic intermediate, polymer chemistry Life sciences research (e.g., kinase inhibition, receptor binding)

Key Differences and Implications

Substituent Effects: The methyl group at the pyrazole 3-position in the target compound likely enhances lipophilicity compared to the hydroxymethyl group in the ethyl ester analog . This difference could influence membrane permeability in biological systems.

Functional Group Impact :

  • Carbamate vs. Ester : Carbamates are generally more hydrolytically stable than esters under physiological conditions, making the target compound a better candidate for prolonged bioactivity .
  • Fluorine Substituent : The fluorophenyl group in the analog from enhances metabolic stability and electron-withdrawing effects, which are absent in the target compound .

Crystallographic and Hydrogen-Bonding Behavior: Pyrazole derivatives often exhibit distinct hydrogen-bonding patterns that dictate their solid-state packing. In contrast, esters (e.g., Ethyl 5-(hydroxymethyl)pyrazole-3-carboxylate) might engage in weaker C–H···O interactions, leading to less predictable packing .

Preparation Methods

General Synthetic Strategy

The preparation of Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate typically follows a multi-step synthetic route involving:

  • Formation of the pyrazole core with appropriate substitution,
  • Introduction of the carbamate functional group,
  • Attachment of the benzyl moiety to the carbamate nitrogen.

The synthetic approach leverages intermediate derivatization methods (IDMs), which are widely used in heterocyclic and agrochemical synthesis to optimize bioactivity and physicochemical properties.

Key Intermediates and Reaction Conditions

Pyrazole Core Synthesis

The pyrazole nucleus, specifically 3-methyl-1H-pyrazol-5-yl, is commonly synthesized via condensation reactions involving methyl acetoacetate and substituted phenylhydrazines under acidic reflux conditions. For example, methyl acetoacetate (25 mmol) reacts with substituted phenylhydrazine hydrochloride (25 mmol) in acetic acid with sodium acetate (26 mmol) under nitrogen atmosphere, refluxed overnight to yield pyrazolone intermediates. The reaction mixture is then neutralized, extracted, and purified by column chromatography to isolate the pyrazole derivative.

Carbamate Formation

The carbamate group is introduced by reacting the pyrazole intermediate with benzyl chloroformate or benzyl bromide derivatives under basic or reflux conditions. A typical procedure involves:

  • Dissolving 5-methyl-methyl-2,4-dihydro-3H-pyrazol-3-one (10 mmol) in 1,4-dioxane (120 mL),
  • Adding substituted benzyl bromide (12 mmol),
  • Refluxing the mixture for 48 hours,
  • Filtering, solvent evaporation, and aqueous work-up with sodium bicarbonate,
  • Extraction with ethyl acetate,
  • Drying and recrystallization to obtain the benzyl carbamate product.

Detailed Reaction Scheme and Conditions

Step Reactants Solvent Conditions Product Yield (%) Notes
1 Methyl acetoacetate + substituted phenylhydrazine hydrochloride + sodium acetate Acetic acid Reflux overnight under N2 3-methyl-1H-pyrazol-5-one intermediate ~73% Neutralization with NaHCO3, extraction, chromatography
2 Pyrazol-5-one intermediate + benzyl bromide 1,4-Dioxane Reflux 48 h This compound ~71% Work-up with NaHCO3, extraction, recrystallization

Analytical Characterization Supporting Preparation

The synthesized intermediates and final products are characterized by:

  • Melting Point (mp) determination,
  • Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H NMR and ^13C NMR,
  • High-Resolution Mass Spectrometry (HRMS),
  • Single-crystal X-ray diffraction for structural confirmation in some cases.

For example, the benzyl carbamate derivative shows characteristic ^1H NMR signals for aromatic protons (7.13–7.30 ppm), benzyl methylene (5.06 ppm), and methyl substituent (2.13 ppm), confirming the successful formation of the target compound.

Alternative and Supporting Preparation Methods

Patent literature (WO2022056100A1) describes processes involving carbamate formation on pyrazole derivatives, emphasizing the use of key intermediates and reaction optimization for scale-up. Although the patent focuses on related compounds, the methodologies are applicable for the preparation of this compound, involving:

  • Use of carbamoyl chlorides or chloroformates as carbamoylating agents,
  • Controlled reaction temperatures to avoid side reactions,
  • Purification by crystallization or chromatography.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Reaction Conditions Yield (%) Purification
IDM-based synthesis Methyl acetoacetate, substituted phenylhydrazine Sodium acetate, benzyl bromide Acetic acid (step 1), 1,4-dioxane (step 2) Reflux overnight (step 1), reflux 48 h (step 2) 71–73% Column chromatography, recrystallization
Carbamoyl chloride method (patent) Pyrazole intermediate Benzyl chloroformate Organic solvents (e.g., dichloromethane) Controlled temperature, inert atmosphere Not specified Crystallization

Research Findings and Practical Notes

  • The intermediate derivatization method (IDM) is effective for introducing substituents on the pyrazole ring and carbamate moiety, enabling structural diversity and optimization of biological activity.
  • Reaction monitoring by NMR and HRMS ensures the purity and identity of intermediates and final products.
  • The choice of solvent and reaction time is critical to maximize yield and minimize by-products.
  • Purification steps such as silica gel chromatography and recrystallization are essential for obtaining analytically pure this compound.
  • The synthetic route is scalable and adaptable for related pyrazole carbamate derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including pyrazole ring formation, carbamate introduction, and functional group modifications. For example, highlights the use of tert-butyl and hydroxycyclopentyl moieties in analogous compounds, requiring precise control of temperature (e.g., 60–80°C) and solvent polarity. Solvents like toluene or dichloromethane improve solubility and reactivity . Catalysts such as K₂CO₃ in DMF are critical for regioselective carbamate formation . Yield optimization involves iterative adjustments to stoichiometry and reaction time (e.g., 12–24 hours for complete conversion).

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. notes that SHELX programs are robust for small-molecule refinement, with data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) ensuring high-resolution structures . For example, utilized similar methods to determine the crystal structure of a benzyl-triazole derivative, confirming spatial arrangements critical for bioactivity .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Safety measures include using nitrile gloves, fume hoods, and eye protection. specifies that spills should be neutralized with inert absorbents (e.g., sand) and disposed via hazardous waste channels. Stability tests under varying humidity and temperature (e.g., 4°C storage in sealed containers) prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR, IR, and mass spectrometry data often arise from impurities or tautomerism. recommends using orthogonal techniques:

  • HPLC-MS to confirm purity (>98%) and molecular ion peaks.
  • 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly for pyrazole ring protons .
  • Dynamic NMR to study tautomeric equilibria if rotational barriers are low .

Q. What structure-activity relationships (SARs) differentiate this compound from its analogs?

  • Methodological Answer : Comparative studies with triazole or imidazo-pyrazine derivatives () reveal that:

  • The 3-methyl group on the pyrazole ring enhances metabolic stability by reducing CYP450 oxidation.
  • The carbamate moiety improves solubility via hydrogen bonding, as shown in analogues with logP values <3 .
  • Steric bulk from substituents (e.g., tert-butyl) modulates target binding affinity, as seen in IC₅₀ shifts from 10 nM to 1 µM in kinase assays .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The carbamate’s electrophilic carbonyl carbon undergoes nucleophilic attack by amines or alcohols. demonstrates that 5-(chlorosulfonyl)pyridine intermediates react with benzyl carbamate via SN2 mechanisms, with DFT calculations confirming transition-state energy barriers . Solvent polarity (e.g., THF vs. DMF) and base strength (e.g., Et₃N vs. DBU) critically influence reaction rates .

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